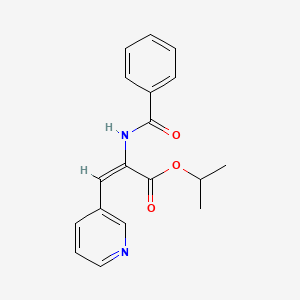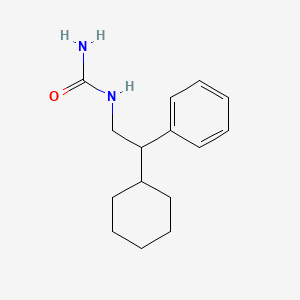
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one, commonly known as Ro 15-1788, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. Ro 15-1788 has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
作用機序
Ro 15-1788 works by binding to the benzodiazepine site on the GABA-A receptor, which is a specific binding site for benzodiazepines and related drugs. By binding to this site, Ro 15-1788 can block the effects of GABA on the receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity. This can have a number of different effects on the brain, depending on the specific brain region and the type of neurons involved.
Biochemical and Physiological Effects:
Ro 15-1788 has a number of different biochemical and physiological effects, which have been studied in a variety of experimental systems. For example, Ro 15-1788 has been found to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. This effect has been linked to the ability of Ro 15-1788 to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol.
実験室実験の利点と制限
Ro 15-1788 has a number of advantages for use in laboratory experiments. It is a highly selective antagonist of the GABA-A receptor, which means that it can be used to study the effects of GABA specifically on this receptor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, there are also some limitations to the use of Ro 15-1788 in laboratory experiments. For example, it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of different future directions for research on Ro 15-1788. One area of interest is the role of the GABA-A receptor in anxiety and depression, and how Ro 15-1788 can be used to study this. Another area of interest is the potential use of Ro 15-1788 as a therapeutic agent for addiction and other psychiatric disorders. Finally, there is also interest in developing new compounds that are similar to Ro 15-1788 but with improved properties, such as increased selectivity for the GABA-A receptor or reduced off-target effects.
合成法
Ro 15-1788 can be synthesized using a number of different methods, but the most commonly used method involves the reaction of 2,6,6-trimethyl-4-piperidone with 2,2,2-trichloroethyl chloroformate. This reaction produces Ro 15-1788 as a white crystalline powder, which can be further purified using recrystallization.
科学的研究の応用
Ro 15-1788 has been used extensively in scientific research, particularly in the field of neuroscience. It is a selective antagonist of the GABA-A receptor, which means that it can block the effects of GABA on this receptor. This property has been used to study the role of the GABA-A receptor in a variety of physiological and pathological processes, including anxiety, addiction, and epilepsy.
特性
IUPAC Name |
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c1-7-8(4-13(14,15)16)11-9(17-7)5-12(2,3)6-10(11)18/h17H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBGRFKHOIBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)